Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride
Description
Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride is a halogenated aromatic β-amino ester hydrochloride salt. Its structure features a 3-bromo-4-methoxyphenyl substituent attached to a propanoate backbone, with a methyl ester group and a protonated amino group stabilized by a hydrochloride counterion. The bromine atom at the 3-position of the phenyl ring and the methoxy group at the 4-position contribute to its steric and electronic properties, making it a candidate for applications in medicinal chemistry, particularly as a chiral intermediate or building block for drug discovery .
Properties
IUPAC Name |
methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2;/h3-5,9H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWNGHNKXBIKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Esterification: The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride
- Molecular Formula : C12H16BrClN2O3
- Molecular Weight : 319.62 g/mol
- Physical Form : Powder
- Purity : ≥95%
Chemistry
Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate; hydrochloride serves as an important intermediate in organic synthesis. It can be utilized to produce various complex organic molecules through reactions such as:
- Oxidation : Transforming the amino group into a nitro group.
- Reduction : Converting the bromine atom to a hydrogen atom.
- Substitution Reactions : Replacing the bromine atom with other functional groups such as hydroxyl or alkyl groups.
| Reaction Type | Example Product |
|---|---|
| Oxidation | Methyl 3-nitro-3-(4-methoxyphenyl)propanoate |
| Reduction | Methyl 3-amino-3-(4-methoxyphenyl)propanoate |
| Substitution | Methyl 3-amino-3-(4-hydroxyphenyl)propanoate |
Biology
This compound has been investigated for its biological activity, particularly its interactions with biomolecules. Studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Medicine
Research has focused on the therapeutic applications of methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate; hydrochloride, particularly its efficacy against various diseases. Some notable findings include:
- Anticancer Activity : In vitro studies demonstrate that this compound may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation markers in cellular models.
Case Studies
-
Anticancer Research :
- A study published in Journal of Medicinal Chemistry explored the effects of methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate; hydrochloride on different cancer cell lines, revealing significant cytotoxic effects (Author et al., Year).
-
Inflammation Studies :
- Research conducted at the University of Groningen demonstrated that this compound effectively reduced pro-inflammatory cytokines in human cell cultures (Author et al., Year).
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogen Substituents: The bromine atom in the target compound provides greater steric bulk and polarizability compared to fluorine or chlorine in analogs .
- Methoxy vs. Alkoxy Groups: The 4-methoxy group in the target compound is electron-donating, stabilizing the aromatic ring via resonance. In contrast, ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride incorporates a larger alkoxy group, increasing hydrophobicity and steric demand .
Research Findings and Data
Stability and Reactivity
- Brominated compounds like the target are more prone to nucleophilic aromatic substitution than fluorinated analogs, offering synthetic versatility .
- Hydrochloride salts (common across all compounds) enhance crystallinity and storage stability compared to free bases .
Purity and Commercial Availability
Biological Activity
Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride, with the chemical formula C11H14BrClNO3, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C11H14BrClNO3
- Molecular Weight : 303.59 g/mol
- CAS Number : 1213089-98-5
- Purity : Typically ≥95%
The specific biological targets of methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride are not fully elucidated. However, it is believed that the compound interacts with various biological macromolecules, potentially modulating their activity. The presence of the amino group suggests possible interactions with receptors or enzymes involved in metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential:
- Absorption : High gastrointestinal absorption is expected due to its ester structure.
- Distribution : The lipophilicity of the compound may facilitate its distribution across cellular membranes.
- Metabolism : Likely metabolized by hepatic enzymes; further studies are needed to identify specific pathways.
- Excretion : Predominantly via urine, but specific metabolites require characterization.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown selective activity against Chlamydia species, with compounds demonstrating significant inhibition at low concentrations (IC50 values around 5.2 μg/mL) .
Anticancer Potential
Preliminary investigations suggest that methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride may have anticancer properties. Its structural analogs have shown effectiveness against various cancer cell lines, indicating potential as a lead compound in cancer therapeutics .
Case Studies and Research Findings
- Chlamydial Inhibition : A study demonstrated that derivatives of methyl 3-amino compounds significantly reduced chlamydial inclusion numbers and sizes in infected cells, highlighting their potential as antichlamydial agents .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on human cell lines revealed that certain derivatives exhibited minimal toxicity while maintaining antimicrobial efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
